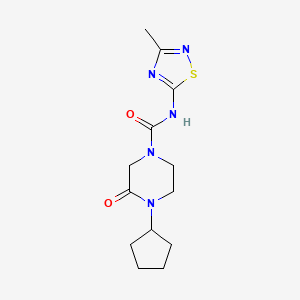![molecular formula C21H24N6O B5903687 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide](/img/structure/B5903687.png)
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide, also known as BPTMN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTMN is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. NAD+ is an essential coenzyme that plays a vital role in various cellular processes, including energy metabolism, DNA repair, and cellular signaling.
科学的研究の応用
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been extensively studied for its potential therapeutic applications. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has also been shown to activate sirtuins, a family of proteins that regulate various cellular processes, including aging, DNA repair, and inflammation. Additionally, 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been shown to improve mitochondrial function and reduce oxidative stress, which can be beneficial in various diseases, including neurodegenerative diseases, metabolic disorders, and cancer.
作用機序
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide exerts its effects by increasing NAD+ levels in cells. NAD+ is an essential coenzyme that plays a vital role in various cellular processes, including energy metabolism, DNA repair, and cellular signaling. NAD+ levels decline with age, which can lead to various age-related diseases. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide increases NAD+ levels by activating the salvage pathway, which recycles nicotinamide to NAD+. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has also been shown to activate sirtuins, a family of proteins that regulate various cellular processes, including aging, DNA repair, and inflammation. Activation of sirtuins by 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide can improve cellular metabolism, reduce oxidative stress, and improve mitochondrial function.
Biochemical and Physiological Effects:
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been shown to have several biochemical and physiological effects. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide increases NAD+ levels, which can improve cellular metabolism and energy production. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has also been shown to activate sirtuins, which can improve mitochondrial function, reduce oxidative stress, and regulate various cellular processes, including aging, DNA repair, and inflammation. Additionally, 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been shown to improve insulin sensitivity, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has several advantages and limitations for lab experiments. One of the advantages of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has also been shown to activate sirtuins, which can regulate various cellular processes. However, one of the limitations of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide is its complex synthesis process, which can make it difficult to obtain large quantities of the compound. Additionally, 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has significant potential for therapeutic applications, and several future directions can be explored. One of the future directions is to investigate the effects of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide in various diseases, including neurodegenerative diseases, metabolic disorders, and cancer. Additionally, the development of more efficient synthesis methods for 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide can make it more accessible for research purposes. Further studies can also be conducted to investigate the safety and efficacy of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide in humans. Finally, the development of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide analogs with improved properties can lead to the development of more potent therapeutic agents.
Conclusion:
In conclusion, 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide increases NAD+ levels in cells, activates sirtuins, and has several biochemical and physiological effects. 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has several advantages and limitations for lab experiments, and several future directions can be explored to investigate its therapeutic potential further.
合成法
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide involves the coupling of 4-benzyl-1H-1,2,3-triazole-1-carboxylic acid with N-methylpiperidin-4-amine, followed by the reaction with 2-chloronicotinoyl chloride. The final product is obtained by the purification of the reaction mixture using column chromatography. The synthesis of 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide has been reported in several research articles, and the yield of the final product ranges from 30% to 50%.
特性
IUPAC Name |
2-[4-(4-benzyltriazol-1-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-22-21(28)19-8-5-11-23-20(19)26-12-9-18(10-13-26)27-15-17(24-25-27)14-16-6-3-2-4-7-16/h2-8,11,15,18H,9-10,12-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQXOFUSGBMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)N2CCC(CC2)N3C=C(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5903616.png)
![2-(2,5-dimethylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methylpropanamide](/img/structure/B5903633.png)
![3-(methylthio)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B5903638.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5903647.png)
![N,N-dimethyl-4-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}aniline](/img/structure/B5903667.png)
![N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5903672.png)
![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(3-thienylmethyl)propanamide](/img/structure/B5903674.png)
![N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5903679.png)
![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B5903681.png)
![N-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}acetamide](/img/structure/B5903694.png)
![N-[3-(3-ethylphenoxy)propyl]-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5903701.png)
![3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)